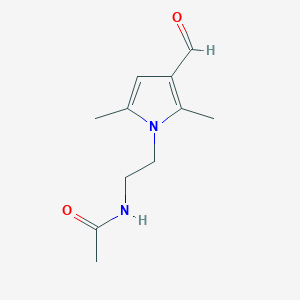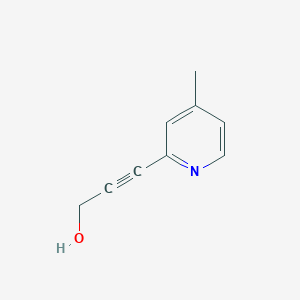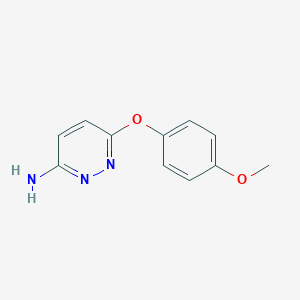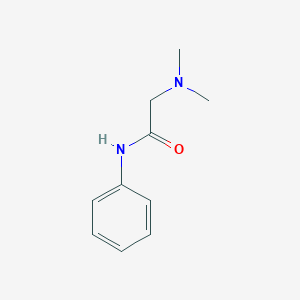
2-(dimethylamino)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-N-phenylacetamide, also known as DMANPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. DMANPA has been found to have a wide range of applications, particularly in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate.
Mechanism Of Action
The exact mechanism of action of 2-(dimethylamino)-N-phenylacetamide is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including cell survival and apoptosis. 2-(dimethylamino)-N-phenylacetamide has also been found to bind to the opioid receptor, which is involved in pain regulation.
Biochemical And Physiological Effects
2-(dimethylamino)-N-phenylacetamide has been found to have a variety of biochemical and physiological effects, including anticonvulsant, analgesic, and neuroprotective properties. It has also been shown to have antioxidant properties and may help to protect against oxidative stress. 2-(dimethylamino)-N-phenylacetamide has been found to have a low toxicity profile and is generally well-tolerated in animal studies.
Advantages And Limitations For Lab Experiments
2-(dimethylamino)-N-phenylacetamide has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to act as a modulator of specific receptors in the brain. However, there are also limitations to its use, including the need for specialized equipment and expertise to handle the compound safely. In addition, further research is needed to fully understand the mechanism of action and potential side effects of 2-(dimethylamino)-N-phenylacetamide.
Future Directions
There are several potential future directions for research on 2-(dimethylamino)-N-phenylacetamide, including its use as a drug candidate for the treatment of cancer and neurological disorders. It may also have potential as a diagnostic tool for the detection of cancer cells. Further research is needed to fully understand the mechanism of action and potential side effects of 2-(dimethylamino)-N-phenylacetamide, as well as to develop more efficient and safe synthesis methods for the compound.
Scientific Research Applications
2-(dimethylamino)-N-phenylacetamide has been extensively studied for its potential as a drug candidate, particularly in the treatment of cancer and neurological disorders. It has been found to have a high affinity for certain receptors in the brain and has been shown to have anticonvulsant and analgesic properties. 2-(dimethylamino)-N-phenylacetamide has also been studied for its potential as a diagnostic tool in the detection of cancer cells.
properties
CAS RN |
35508-96-4 |
|---|---|
Product Name |
2-(dimethylamino)-N-phenylacetamide |
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(dimethylamino)-N-phenylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-10(13)11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
InChI Key |
LZDQPXAJNKGROO-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1 |
synonyms |
α-Dimethylaminoacetanilide; 2-Dimethylaminoacetanilide; 2-(Dimethylamino)-N-phenylacetamide; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

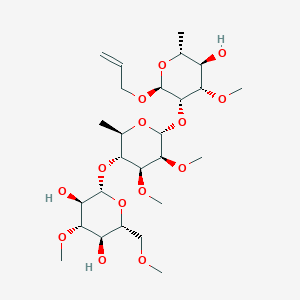


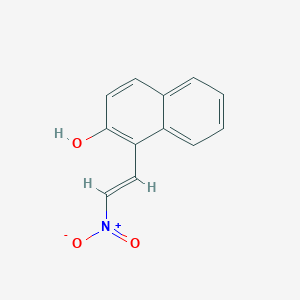
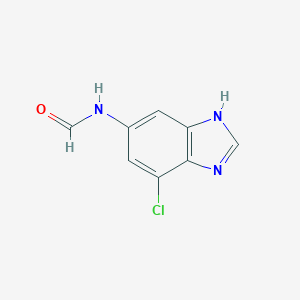
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
